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Compound of Interest

Compound Name:
2,3,4,5,6-Pentabromobenzyl

alcohol

Cat. No.: B1363396 Get Quote

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (2,3,4,5,6-

pentabromophenyl)methanol, a significant organobromine compound. It is intended for

researchers, scientists, and professionals in drug development and material science who

require detailed information on its nomenclature, properties, synthesis, and applications.

Chemical Identity and Nomenclature
The nomenclature of a chemical compound is foundational to all scientific communication,

ensuring unambiguous identification. The compound in question is systematically named based

on the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name and Synonyms
The formal IUPAC name for this compound is (2,3,4,5,6-pentabromophenyl)methanol.[1] This

name is derived by identifying the principal functional group, which is the alcohol (-methanol),

and treating the heavily brominated phenyl group as its substituent.

The compound is also widely known by a semi-systematic name, 2,3,4,5,6-Pentabromobenzyl
alcohol.[1] This common name is frequently used in commercial listings and literature. In this

construction, the C₆Br₅CH₂– group is termed "pentabromobenzyl." Both names are correct and

refer to the same molecular structure.
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Other synonyms include:

(Perbromophenyl)methanol[1]

Pentabromobenzyl Alcohol[1]

Structural Representation and Identifiers
Molecular Formula: C₇H₃Br₅O[1][2]

CAS Number: 79415-41-1[2][3][4]

Molecular Structure:  Source: PubChem CID 2733946[1]

Physicochemical Properties
Understanding the physical and chemical properties of a compound is critical for designing

experiments, ensuring safe handling, and predicting its behavior in various systems.
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Property Value Source

Molecular Weight 502.62 g/mol [1][2][3]

Appearance White to off-white solid/powder N/A

Melting Point 260 °C (decomposes) [3]

Topological Polar Surface Area 20.2 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

XLogP3-AA (Lipophilicity) 4.5 [1]

This table summarizes key computed and experimental properties. The high melting point

indicates strong intermolecular forces in the solid state, while the XLogP3-AA value suggests

significant lipophilicity.

Synthesis and Mechanistic Considerations
(2,3,4,5,6-Pentabromophenyl)methanol is typically synthesized via the reduction of a

corresponding carbonyl compound, such as pentabromobenzaldehyde. The choice of reducing

agent is a critical experimental decision driven by the agent's reactivity and selectivity.

Synthetic Pathway: Reduction of
Pentabromobenzaldehyde
A common and reliable method for this synthesis is the hydride reduction of

pentabromobenzaldehyde.
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Pentabromobenzaldehyde
(C₆Br₅CHO)

Alkoxide Intermediate
[C₆Br₅CH₂O]⁻

 1. Nucleophilic Attack
by Hydride (H⁻)

Reducing Agent
(e.g., NaBH₄)

Solvent
(e.g., Ethanol/THF)

(2,3,4,5,6-Pentabromophenyl)methanol
(C₆Br₅CH₂OH)

 2. Protonation

Aqueous Workup
(e.g., H₂O / mild H⁺)
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Caption: Synthetic workflow for the reduction of pentabromobenzaldehyde.

Expertise & Causality:

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is often preferred over the more

powerful lithium aluminum hydride (LiAlH₄) for this transformation. NaBH₄ is a milder

reducing agent, perfectly capable of reducing aldehydes and ketones, and offers significant

safety and handling advantages.[5] It can be used in protic solvents like ethanol, which

simplifies the protocol. LiAlH₄ is far more reactive, would also accomplish the reduction, but

requires anhydrous conditions and a more stringent workup procedure.[5]

Solvent System: A mixture of tetrahydrofuran (THF) and ethanol is a common choice. THF

helps to solubilize the aromatic aldehyde, while ethanol serves as a proton source for the

final workup step, protonating the intermediate alkoxide to yield the final alcohol product.[5]
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Experimental Protocol: Synthesis via Reduction
The following is a representative laboratory-scale protocol.

Protocol: Synthesis of (2,3,4,5,6-Pentabromophenyl)methanol

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve

pentabromobenzaldehyde (1.0 eq) in a suitable solvent such as a 2:1 mixture of THF and

ethanol under an inert atmosphere (e.g., nitrogen).

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the reaction

rate and prevent potential side reactions.

Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the

stirred solution. The excess reductant ensures the complete conversion of the starting

material.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add

distilled water to quench the excess NaBH₄.

Workup: Add a dilute acid (e.g., 1M HCl) to neutralize the solution.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent like ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure. The resulting crude solid can be purified by

recrystallization to yield the final product.

Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring,

ensuring that the reaction is not prematurely terminated or allowed to run unnecessarily, which

could lead to byproduct formation.

Applications and Field Insights
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The high bromine content of (2,3,4,5,6-pentabromophenyl)methanol makes it a valuable

molecule, primarily in the field of material science.

Flame Retardant Intermediate: This compound serves as a key organic building block or

intermediate in the synthesis of more complex brominated flame retardants (BFRs).[6][7]

BFRs are incorporated into polymers, resins, and coatings to inhibit or resist the spread of

fire. The benzyl alcohol functionality provides a reactive site for further chemical modification,

such as esterification or etherification, allowing it to be covalently bonded into a polymer

backbone.

Hydrolysis Product: It has been identified as a hydrolysis product of the polymeric

brominated flame retardant FR-1025, making its study important for understanding the

environmental fate and degradation pathways of larger BFRs.[3]

Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety.

Hazard Classification: (2,3,4,5,6-Pentabromophenyl)methanol is classified as a skin irritant

(H315), eye irritant (H319), and may cause respiratory irritation (H335).[3]

GHS Pictogram: GHS07 (Exclamation Mark)[3]

Recommended Personal Protective Equipment (PPE):

N95-type dust mask

Chemical safety goggles or faceshield

Chemically resistant gloves[3]

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is classified

under Storage Class 11: Combustible Solids.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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